

A Comparative Analysis of 4-Methoxytryptamine and 5-Methoxytryptamine for Researchers

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Compound of Interest

Compound Name: **4-Methoxytryptamine hydrochloride**

Cat. No.: **B3050521**

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This guide provides an objective comparison of 4-Methoxytryptamine (4-MeO-T) and 5-Methoxytryptamine (5-MeO-T), two closely related tryptamine derivatives. As positional isomers, they share the same chemical formula but exhibit distinct pharmacological profiles due to the differential placement of the methoxy group on the indole ring. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, receptor interactions, and metabolic pathways, supported by experimental data.

Chemical and Physical Properties

4-Methoxytryptamine and 5-Methoxytryptamine are substituted tryptamines structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).^[1] The primary structural difference lies in the position of the methoxy group (-OCH₃) on the indole nucleus, which significantly influences their interaction with biological targets.^[1]

Property	4-Methoxytryptamine	5-Methoxytryptamine
IUPAC Name	2-(4-methoxy-1H-indol-3-yl)ethanamine[2]	2-(5-methoxy-1H-indol-3-yl)ethanamine[3]
Synonyms	4-MeO-T, PAL-548[2]	Mexamine, O-methylserotonin[3]
CAS Number	3610-35-3[2]	608-07-1[3]
Chemical Formula	C ₁₁ H ₁₄ N ₂ O[2]	C ₁₁ H ₁₄ N ₂ O[4]
Molar Mass	190.246 g·mol ⁻¹ [2]	190.24 g·mol ⁻¹ [4]
Melting Point	Not specified	121-123 °C[5]

Pharmacological Profile: A Tale of Two Isomers

The positioning of the methoxy group critically alters the pharmacological activity of these compounds, particularly their affinity and functional activity at serotonin (5-HT) receptors.

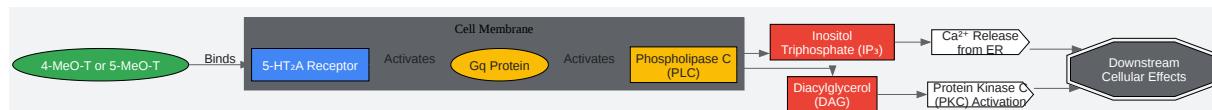
Receptor Binding and Functional Activity

Both compounds are potent agonists at the 5-HT_{2A} receptor, a key target for many psychedelic tryptamines. However, 5-Methoxytryptamine demonstrates exceptionally high potency at this receptor.[2][3] 5-MeO-T is a non-selective agonist, interacting with a broad range of serotonin receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[3] In contrast, the characterization of 4-MeO-T is more focused on its activity at 5-HT_{2A} and 5-HT_{1A} receptors.[1]

Target Receptor	4-Methoxytryptamine	5-Methoxytryptamine
5-HT _{2A}	EC ₅₀ : 9.02 nM (Full Agonist, E _{max} 108%)[1][2]	EC ₅₀ : 0.503 nM (Potent Agonist)[3]
5-HT _{1A}	Agonist activity reported[1]	Agonist activity reported[3]
5-HT _{2B}	Not specified	25-fold more selective than for 5-HT _{2A} [3]
5-HT _{2C}	Not specified	400-fold less selective than for 5-HT _{2B} [3]
Serotonin Transporter (SERT)	IC ₅₀ : 4,114 nM (Very low-potency inhibitor)[2]	Weak reuptake inhibitor[6]
Monoamine Release	Inactive (EC ₅₀ >10,000 nM)[2]	Dramatically reduced activity[3]
Melatonin Receptors	Interacts with melatonin receptors[1]	No affinity, but can be metabolized to melatonin[3]

Signaling Pathways

The primary mechanism for the psychedelic effects of many tryptamines is agonism at the 5-HT_{2A} receptor. This receptor is Gq-coupled, and its activation initiates a well-characterized intracellular signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).



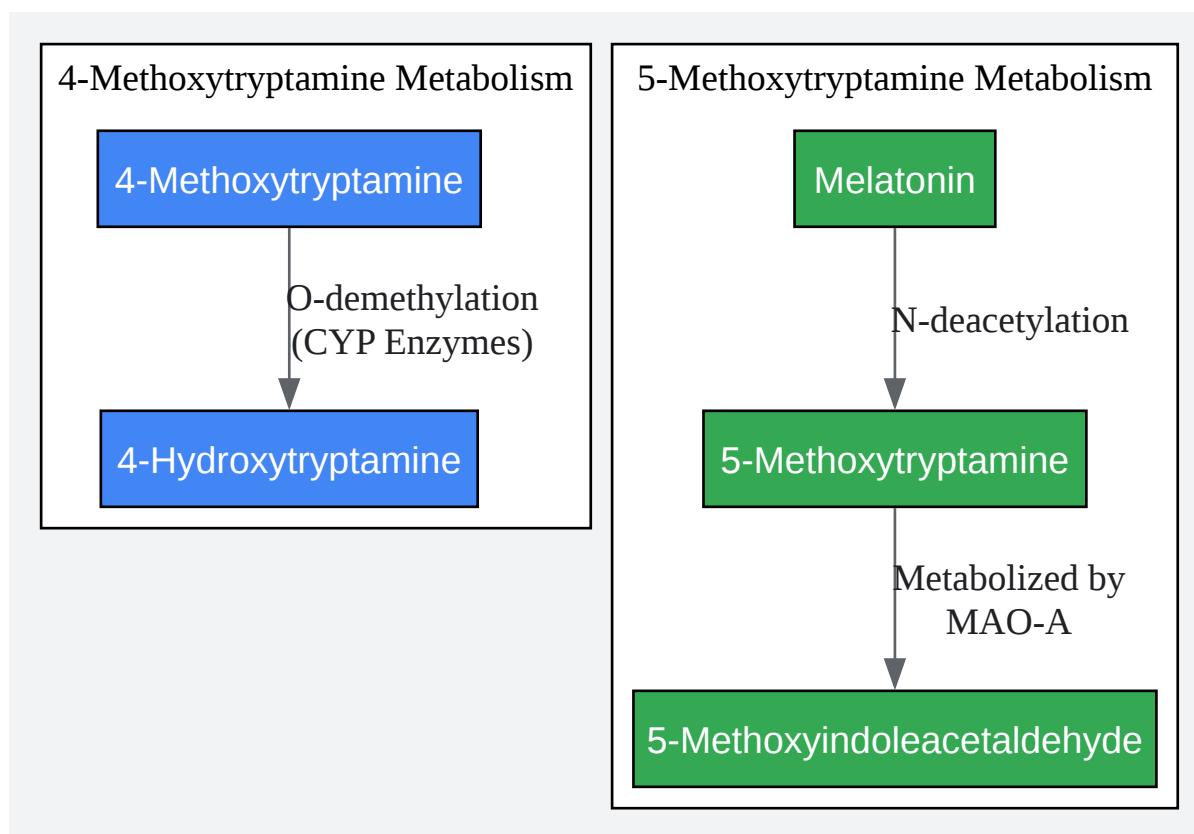
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Fig. 1: Simplified 5-HT_{2A} Gq-coupled signaling pathway.

Metabolism and In Vivo Effects

Metabolic Pathways

Both tryptamines are metabolized by monoamine oxidase (MAO), particularly MAO-A.[3] The rapid metabolism of 5-MeO-T is cited as a likely reason for its oral inactivity in humans unless co-administered with an MAO inhibitor (MAOI).[3] The primary metabolic route for 4-MeO-T is presumed to be O-demethylation to 4-hydroxytryptamine.[1] 5-MeO-T can be formed in the body via the N-deacetylation of melatonin.[3]



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Fig. 2: Comparative metabolic pathways.

In Vivo Animal Studies

In rodent models, 5-MeO-T is known to induce a head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[3] This effect is dose-dependent and can be blocked by 5-HT_{2A} receptor antagonists, confirming the receptor's role in its psychoactive effects.[3]

While 4-MeO-T is a potent 5-HT_{2A} agonist, specific HTR data is less commonly cited in the reviewed literature. 5-MeO-T has been reported to cross the blood-brain barrier, though it may also exhibit significant peripheral effects.^[3]

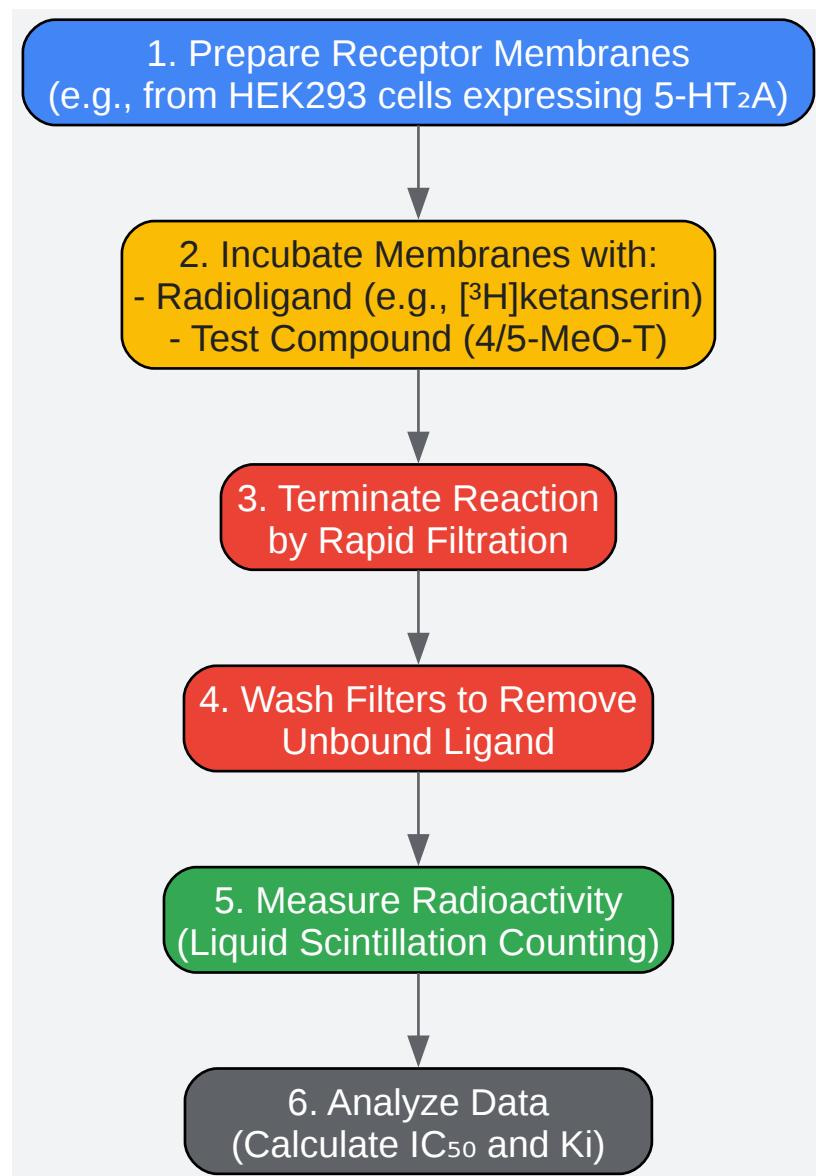
Experimental Protocols

Methodology: Radioligand Receptor Binding Assay

Receptor binding affinities (Ki) are commonly determined using radioligand binding assays. The general protocol involves incubating a specific receptor preparation with a known radiolabeled ligand and a range of concentrations of the unlabeled test compound (e.g., 4-MeO-T or 5-MeO-T).

Experimental Workflow

- Preparation of Receptor Source: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., 5-HT_{2A}) or from homogenized brain tissue.
- Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT_{2A}) and varying concentrations of the competitor compound.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.



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Fig. 3: General workflow for a radioligand binding assay.

Comparative Summary and Conclusion

While 4-Methoxytryptamine and 5-Methoxytryptamine are structurally similar positional isomers, their pharmacological profiles are distinct, underscoring the importance of substituent placement in drug design.

- Potency: 5-MeO-T is an exceptionally potent 5-HT_{2A} agonist, significantly more so than 4-MeO-T.[2][3]

- Selectivity: 5-MeO-T is a broad-spectrum serotonin agonist, whereas the known profile of 4-MeO-T is more constrained to 5-HT_{2A} and 5-HT_{1A} receptors.[1][3]
- Melatonin System Interaction: The two compounds interact with the melatonin system differently. 4-MeO-T binds directly to melatonin receptors, while 5-MeO-T is a metabolic precursor to melatonin but does not bind to its receptors.[1][3]
- Metabolism: Both are substrates for MAO-A, with the rapid metabolism of 5-MeO-T noted for limiting its oral bioavailability.[3]

In conclusion, the shift of the methoxy group from the 4-position to the 5-position of the tryptamine indole ring results in a dramatic increase in potency at the 5-HT_{2A} receptor and a broader engagement of the serotonergic system. These differences are critical for researchers investigating the structure-activity relationships of tryptamines and for professionals in drug development exploring these scaffolds for therapeutic applications.

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